molecular formula C23H22F2N4O3S B266293 1-Ethyl-6-fluoro-7-{4-[(2-fluoroanilino)carbothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

1-Ethyl-6-fluoro-7-{4-[(2-fluoroanilino)carbothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Katalognummer B266293
Molekulargewicht: 472.5 g/mol
InChI-Schlüssel: IQRIDGFPYRSRED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-6-fluoro-7-{4-[(2-fluoroanilino)carbothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, commonly known as EFPIQ, is a synthetic compound that belongs to the class of fluoroquinolone antibiotics. It is a broad-spectrum antibiotic that is used to treat a variety of bacterial infections. EFPIQ was first synthesized in the late 1990s and has since been extensively studied for its potential use in the treatment of bacterial infections.

Wirkmechanismus

EFPIQ works by inhibiting the activity of DNA gyrase and topoisomerase IV, which are enzymes that are essential for bacterial DNA replication and cell division. By inhibiting these enzymes, EFPIQ prevents bacterial cells from replicating and dividing, leading to their death.
Biochemical and Physiological Effects:
EFPIQ has been shown to have low toxicity and is generally well-tolerated in animal studies. However, like other antibiotics, EFPIQ can have adverse effects on the microbiota of the gut and other body sites, leading to the development of antibiotic-associated diarrhea and other complications.

Vorteile Und Einschränkungen Für Laborexperimente

EFPIQ has several advantages for use in laboratory experiments. It has a broad spectrum of activity against a wide range of bacteria, making it useful for studying different bacterial species and strains. EFPIQ is also relatively stable and can be easily synthesized in large quantities. However, EFPIQ has some limitations for use in laboratory experiments, including its potential toxicity to animal models and its potential to select for antibiotic-resistant bacterial strains.

Zukünftige Richtungen

There are several potential future directions for research on EFPIQ. One area of interest is the development of new formulations of EFPIQ that can be used to treat infections in different body sites, such as the lungs or urinary tract. Another area of interest is the development of combination therapies that include EFPIQ and other antibiotics to enhance their effectiveness against resistant bacterial strains. Finally, there is a need for further research on the potential long-term effects of EFPIQ on the microbiota of the gut and other body sites, as well as its potential to select for antibiotic-resistant bacterial strains.

Synthesemethoden

The synthesis of EFPIQ involves a multi-step process that begins with the reaction of 2-fluoroaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate to form the piperazine derivative. Finally, the piperazine derivative is reacted with 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to form EFPIQ.

Wissenschaftliche Forschungsanwendungen

EFPIQ has been extensively studied for its potential use in the treatment of bacterial infections. In vitro studies have shown that EFPIQ has potent antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria, including strains that are resistant to other antibiotics. EFPIQ has also been shown to be effective against biofilms, which are communities of bacteria that can be difficult to treat with conventional antibiotics.

Eigenschaften

Produktname

1-Ethyl-6-fluoro-7-{4-[(2-fluoroanilino)carbothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Molekularformel

C23H22F2N4O3S

Molekulargewicht

472.5 g/mol

IUPAC-Name

1-ethyl-6-fluoro-7-[4-[(2-fluorophenyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C23H22F2N4O3S/c1-2-27-13-15(22(31)32)21(30)14-11-17(25)20(12-19(14)27)28-7-9-29(10-8-28)23(33)26-18-6-4-3-5-16(18)24/h3-6,11-13H,2,7-10H2,1H3,(H,26,33)(H,31,32)

InChI-Schlüssel

IQRIDGFPYRSRED-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=CC=C4F)F)C(=O)O

Kanonische SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=CC=C4F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.